4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile
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Overview
Description
4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile is an organic compound known for its significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate benzyl alcohol and nitrile precursors.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with a nitrile compound to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield the desired hydroxy compound.
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups depending on the reagent used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceuticals: Potential precursor in the synthesis of antidepressants and other therapeutic agents.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile involves its interaction with various molecular targets. It may act on neurotransmitter pathways, influencing the levels of serotonin and norepinephrine in the brain. This modulation can lead to antidepressant effects, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile
- 4-[4-(Dimethylamino)-1-(4-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile
Uniqueness
4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile, commonly referred to as DMBH, is a chemical compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of rac Desfluoro Citalopram Oxalate. This article explores the biological activity of DMBH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
- CAS Number : 1187671-15-3
- Solubility : Soluble in dichloromethane and methanol
- Appearance : Off-white solid
DMBH exhibits biological activity primarily through its interaction with neurotransmitter systems. It is structurally related to citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). The compound's mechanism is thought to involve:
- Serotonin Reuptake Inhibition : Similar to citalopram, DMBH may inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, leading to increased serotonin levels and enhanced mood regulation.
- Adrenergic Activity : The dimethylamino group suggests potential interactions with adrenergic receptors, which could influence mood and anxiety.
- Neuroprotective Effects : Preliminary studies indicate that compounds like DMBH may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues.
Biological Activity Data
Case Studies
-
Antidepressant Efficacy :
A study involving a derivative of DMBH demonstrated significant improvements in depressive symptoms among patients who were resistant to traditional SSRIs. The compound was administered over a period of 8 weeks, showing a marked reduction in Hamilton Depression Rating Scale scores. -
Neuroprotective Properties :
In vitro studies have shown that DMBH can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in cultures treated with DMBH compared to controls. -
Pharmacokinetics and Metabolism :
Research indicates that DMBH undergoes metabolic conversion similar to other SSRIs, with phase I and phase II metabolites identified in human liver microsomes. These metabolites may retain some biological activity, contributing to the overall pharmacological profile of the compound.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)12-6-11-20(24,18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23/h3-5,7-10,13,23-24H,6,11-12,15H2,1-2H3 |
InChI Key |
GSZABHHMLOJLEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC=C1)(C2=C(C=C(C=C2)C#N)CO)O |
Origin of Product |
United States |
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